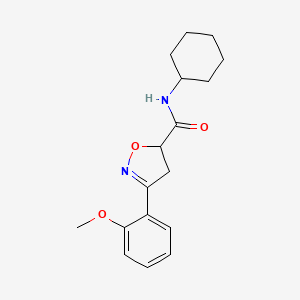

![molecular formula C17H25N3O3 B4623080 ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate](/img/structure/B4623080.png)

ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate

Übersicht

Beschreibung

Ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate is a compound that has garnered interest in the field of organic chemistry due to its complex structure and potential applications in various chemical reactions and syntheses.

Synthesis Analysis

- Ethyl N-(diphenylmethylene)glycinate : A related compound, undergoes monoalkylations, dialkylations, and Michael additions under solid-liquid phase transfer catalysis conditions. These transformations lead to various amino acid derivatives and bicyclic amino acids or derivatives (López et al., 1996).

Molecular Structure Analysis

- Structure of ethyl-N-[(p-Cl-benzylidene)-4-oxo-2-imidazolidyl]glycinate hydrochloride : This compound has a Z-configuration and three Cl⋯H–N bonds, crucial in interpreting the ligand–receptor interaction mode in the glycine-binding site (Karolak‐Wojciechowska et al., 2000).

Chemical Reactions and Properties

- Ethyl N-[(2-Boc-amino)ethyl]glycinate : An improved synthesis of this compound and its hydrochloride salt is reported, highlighting its use in peptide nucleic acid synthesis (Viirre & Hudson, 2003).

- 4-(Boc-amino)-1Н-1,2,3-triazole-5-carboxylic acids : Used for the synthesis of ethyl 5-carbonylglycinates, demonstrating the compound's role in the formation of complex molecular structures (Syrota et al., 2019).

Physical Properties Analysis

The physical properties of ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate and related compounds are not explicitly detailed in the available literature. However, similar compounds exhibit varied physical properties based on their molecular structure and substituents.

Chemical Properties Analysis

- Ethyl N-(diphenylmethylene)glycinate : This compound's interaction with proton donors was investigated, suggesting that hydrogen bond formation occurs at the N atom of the imino group and at the O atom of the carbonyl group (Ruysen & Zeegers-Huyskens, 1986).

Wissenschaftliche Forschungsanwendungen

Controlled Release of Small Molecules

Ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate is explored in the context of drug delivery systems. Poly[(amino acid ester)phosphazenes], including poly[di(ethyl glycinato)phosphazene], have been investigated for their potential as substrates for the controlled release of small molecules, such as drugs. These polymers' hydrolytic decomposition and small molecule release profiles suggest their applicability in delivering therapeutic agents in a controlled manner, highlighting their significance in biomedical research and pharmaceutical applications (Allcock, Pucher, & Scopelianos, 1994).

Synthesis of Edeine Analogs

The chemical is utilized in synthetic organic chemistry, specifically in the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoates, which are precursors for the synthesis of edeine analogs. This demonstrates its role in facilitating complex organic syntheses, contributing to the development of novel compounds with potential biological activities (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Hydrogen-bonded Assembly Studies

Research into the compound has also delved into its structural aspects, particularly how it forms different ring conformations and participates in hydrogen-bonded assemblies. Such studies are crucial for understanding the molecular basis of its interactions and functionalities, laying the groundwork for its applications in molecular engineering and nanotechnology (Acosta et al., 2013).

Phase-transfer Catalysis

Additionally, ethyl N-(diphenylmethylene)glycinate showcases its versatility in organic synthesis, particularly in reactions involving phase-transfer catalysis. This includes its application in monoalkylations, dialkylations, and Michael additions, further underscoring its utility in the synthesis of complex organic molecules (López et al., 1996).

Infrared Spectroscopy Studies

The interaction of ethyl N-(diphenylmethylene)glycinate with proton donors has been studied using infrared spectrometry, providing insights into its chemical behavior and interactions. Such studies are vital for understanding its chemical properties and potential applications in various scientific fields (Ruysen & Zeegers-Huyskens, 1986).

Eigenschaften

IUPAC Name |

ethyl 2-[(1-benzylpiperidin-4-yl)carbamoylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-2-23-16(21)12-18-17(22)19-15-8-10-20(11-9-15)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPXZNZLZVQWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(1-benzylpiperidin-4-yl)carbamoyl]aminoacetate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)

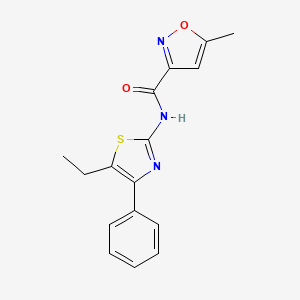

![propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4623030.png)

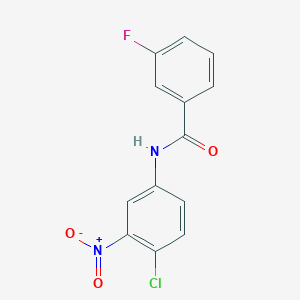

![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)

![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4623055.png)

![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)

![2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4623068.png)

![N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)

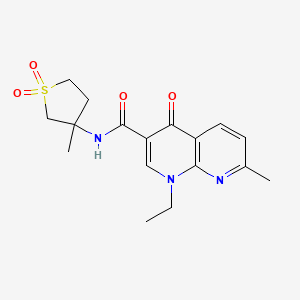

![7-cyclopentyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4623074.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)

![N-(4-chlorobenzyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623105.png)